molecular formula C29H32N6O9S B2956381 2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine CAS No. 2375260-23-2

2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine

Cat. No.: B2956381
CAS No.: 2375260-23-2
M. Wt: 640.67
InChI Key: WEXJWRVOJMECOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound comprises two distinct structural components:

2-Hydroxypropane-1,2,3-tricarboxylic acid: Commonly known as citric acid, this tricarboxylic acid is a central metabolite in aerobic organisms, functioning as a chelating agent, food additive, and pH regulator. Its ability to form stable complexes with metal ions underpins industrial and biological applications .

4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine: A synthetic heterocyclic derivative featuring:

  • A morpholine ring (a six-membered amine-oxygen heterocycle).
  • A 1,2,4-triazole core substituted with a 3-methylphenyl group.
  • A 1,2,4-oxadiazole moiety linked via a methylsulfanyl bridge to the triazole ring.

This hybrid structure is designed to leverage the bioactivity of triazole and oxadiazole rings, which are associated with antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S.C6H8O7/c1-16-6-5-8-18(14-16)29-22(28-10-12-30-13-11-28)25-26-23(29)32-15-20-24-21(27-31-20)19-9-4-3-7-17(19)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-9,14H,10-13,15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXJWRVOJMECOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)N5CCOCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of similar triazole and oxadiazole compounds possess significant antimicrobial properties. The incorporation of the morpholine moiety may enhance this activity by improving membrane permeability and target specificity against bacteria and fungi .
  • Anticancer Properties : The structural components of the compound suggest potential anticancer activity. Compounds containing oxadiazole and triazole rings have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies have indicated that triazole-based compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for therapeutic applications in chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Triazole Derivatives : A study published in the European Journal of Medicinal Chemistry examined various triazole derivatives for their anticancer properties. The results indicated that modifications at the phenyl positions significantly affected their potency against different cancer cell lines .
  • Oxadiazole Compounds : Research highlighted in Medicinal Chemistry Communications demonstrated that oxadiazole derivatives exhibited promising antimicrobial activity against resistant bacterial strains. The presence of a methylsulfanyl group was found to enhance this activity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with similar compounds:

Compound TypeActivity TypeMechanism of ActionReferences
Triazole DerivativesAnticancerInduction of apoptosis
Oxadiazole DerivativesAntimicrobialInhibition of cell wall synthesis
Morpholine-containing CompoundsAnti-inflammatoryInhibition of cytokine release

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Weight Key Functional Groups Biological Activities
Target Compound ~650 g/mol* Triazole, oxadiazole, morpholine, citric acid Anticancer, antimicrobial (hypothesized)
4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholine () ~350–400 g/mol Triazole, morpholine, thioether Antimicrobial, antifungal
N-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-2-carboxamide () ~450 g/mol Triazole, thiomorpholine, carboxamide Antiproliferative (IC₅₀: 5–20 μM)
1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one () 147.14 g/mol Fused triazole-pyridine Enzyme inhibition (e.g., DHFR)
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one () 329.72 g/mol Pyridazinone, trifluoromethyl, chloro Antimalarial (EC₅₀: <1 μM)

*Estimated based on molecular formula.

Key Structural Differences:
  • Morpholine Linkage : Unlike thiomorpholine or carboxamide-linked analogues (), the morpholine group in the target compound may improve solubility and pharmacokinetics due to its oxygen atom’s polarity .
Notable Findings:
  • The oxadiazole ring in the target compound may enhance binding to bacterial efflux pumps or viral proteases, as seen in similar hybrids .
  • Methylphenyl substituents could increase membrane permeability compared to unsubstituted triazoles ().

Physicochemical Properties

  • Solubility : Citric acid confers water solubility (~590 g/L at 20°C), but the hydrophobic triazole-oxadiazole-morpholine component may reduce overall solubility compared to purely polar derivatives .
  • Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating formulation adjustments .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can regioselectivity challenges be addressed?

The compound’s synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Microwave-assisted synthesis for triazole-oxadiazole core formation, reducing reaction time and improving yield compared to conventional heating .
  • Step-wise functionalization : Introduce the morpholine moiety after constructing the triazole ring to avoid steric hindrance from the 3-methylphenyl group .
  • Regioselectivity is controlled using protecting groups (e.g., tert-butoxycarbonyl) during sulfanyl group attachment to the triazole ring .

Q. Which analytical techniques are most reliable for confirming the compound’s structure?

Structural validation requires a combination of:

  • 1H/13C NMR to resolve aromatic protons and confirm substitution patterns, particularly for the oxadiazole and triazole rings .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks, especially for distinguishing between isobaric fragments in the morpholine-linked system .
  • FTIR spectroscopy to identify key functional groups (e.g., hydroxyl, sulfanyl) and rule out undesired oxidation products .

Q. How are physicochemical properties (e.g., solubility, lipophilicity) experimentally determined for this compound?

Standard protocols include:

  • Shake-flask method for solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
  • Octanol-water partition coefficient (logP) via HPLC-based retention time correlation, validated against computational tools like SwissADME .
  • Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage and formulation studies .

Advanced Research Questions

Q. What computational strategies are effective in predicting drug-likeness and pharmacokinetic parameters?

  • SwissADME : Input the SMILES string to calculate bioavailability radar, including key parameters like gastrointestinal absorption and blood-brain barrier permeability. Cross-validate results with experimental logP and solubility data .
  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), prioritizing binding affinity scores for structure-activity relationship (SAR) studies .

Q. How can reaction mechanisms for substituent modifications (e.g., sulfanyl group oxidation) be elucidated?

  • Oxidation studies : Treat the compound with hydrogen peroxide (H2O2) in acetic acid, monitoring sulfoxide/sulfone formation via LC-MS. Compare kinetic data with DFT-calculated transition states .
  • Substitution reactions : Use alkyl halides (e.g., methyl iodide) in DMF with K2CO3 as a base. Track regioselectivity at the triazole’s N-1 vs. N-2 positions using 2D NMR (NOESY) .

Q. How should contradictory data between computational predictions and experimental results be resolved?

  • Case example : If SwissADME predicts high solubility but experimental shake-flask data show poor solubility, re-examine the compound’s polymorphic forms via X-ray crystallography or DSC to identify crystalline vs. amorphous states .
  • Validate computational models by expanding the training dataset to include structurally analogous triazole-oxadiazole hybrids, improving predictive accuracy for logP and solubility .

Q. What strategies optimize purification for complex mixtures containing this compound?

  • Preparative HPLC : Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) to resolve closely related impurities, such as unreacted morpholine intermediates .
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for bulk purification, monitoring fractions via TLC with UV visualization .

Methodological Notes

  • Spectral Data Interpretation : For ambiguous NMR peaks, synthesize deuterated analogs (e.g., CD3-substituted morpholine) to simplify splitting patterns .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolytic or oxidative degradation pathways, particularly at the ester linkage in 2-hydroxypropane-1,2,3-tricarboxylic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.